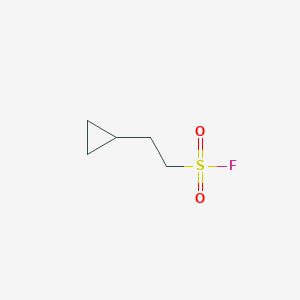

2-Cyclopropylethane-1-sulfonyl fluoride

Description

Evolution of Sulfonyl Fluorides in Contemporary Organic Synthesis and SuFEx Chemistry

Sulfonyl fluorides have undergone a remarkable transformation from being relatively niche reagents to becoming central players in various domains of chemical science. nih.govnih.gov This resurgence is largely attributed to the development of SuFEx chemistry, a concept introduced by K. Barry Sharpless and coworkers, which has been hailed as a next-generation click chemistry reaction. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and latent reactivity. They are notably resistant to hydrolysis and stable under a wide range of reaction conditions, yet can be activated to react with nucleophiles under specific catalytic conditions. nih.gov

The core principle of SuFEx chemistry lies in the reliable and selective formation of strong covalent bonds from a sulfonyl fluoride (B91410) (R-SO₂F) and a nucleophile. This reaction has found broad applications in the synthesis of polymers, materials science, and importantly, in the discovery of new bioactive molecules. nih.gov The stability of the S-F bond allows for the incorporation of the sulfonyl fluoride moiety into complex molecules, which can then be selectively functionalized in a later synthetic step.

The evolution of synthetic methodologies to access sulfonyl fluorides has been a critical enabler of SuFEx chemistry. Historically, their synthesis often involved harsh conditions or the use of hazardous reagents. However, recent years have seen the development of milder and more general methods, including:

Oxidative chlorination of thiols followed by fluoride exchange. ccspublishing.org.cn

Direct conversion of sulfonates and sulfonic acids. nih.gov

Transition-metal-catalyzed processes. nih.gov

Radical fluorosulfonylation of alkenes. ccspublishing.org.cn

These advancements have made a diverse array of sulfonyl fluorides readily accessible, paving the way for their broader application in organic synthesis. ccspublishing.org.cnmdpi.com

Significance of Alkyl Sulfonyl Fluorides as Distinct Reactive Intermediates

While the initial focus of SuFEx chemistry was largely on aromatic sulfonyl fluorides, the significance of alkyl sulfonyl fluorides as distinct reactive intermediates is increasingly being recognized. Alkyl sulfonyl fluorides offer unique synthetic opportunities due to the electronic properties imparted by the sulfonyl fluoride group. The strong electron-withdrawing nature of the -SO₂F moiety can activate adjacent C-H bonds, making them amenable to deprotonation and subsequent reaction with electrophiles.

Recent studies have highlighted the ambiphilic nature of alkyl sulfonyl fluorides, where they can act as both a nucleophile precursor (at the α-carbon) and an electrophile (at the sulfur atom). chemrxiv.org This dual reactivity has been exploited in novel synthetic transformations, such as the palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this context, the sulfonyl fluoride serves as both an acidifying group to facilitate the initial carbopalladation and as an internal oxidant in a subsequent oxidative addition step. chemrxiv.org This demonstrates that alkyl sulfonyl fluorides are not merely passive hubs for SuFEx reactions but can actively participate in and direct complex chemical transformations.

Role of Cyclopropane-Containing Motifs in Complex Molecule Synthesis and Chemical Space Exploration

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a vast number of natural products and biologically active molecules. Its prevalence stems from the unique conformational and electronic properties conferred by the strained ring system. The incorporation of a cyclopropane unit into a molecule can have profound effects on its biological activity, metabolic stability, and physicochemical properties.

Key attributes of the cyclopropane motif in drug discovery and complex molecule synthesis include:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

Metabolic Stability: The C-C bonds of a cyclopropane ring are generally more resistant to metabolic cleavage compared to their acyclic counterparts, which can improve the pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: The introduction of a cyclopropane can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution.

Three-Dimensionality: In an era where chemical space exploration is increasingly focused on moving beyond flat, aromatic structures, the inherent three-dimensionality of the cyclopropane ring makes it a valuable design element for generating novel molecular scaffolds.

The synthesis of molecules containing cyclopropane rings has been a long-standing area of interest in organic chemistry, with numerous methods developed for their construction. researchgate.net The strategic placement of a reactive handle, such as a sulfonyl fluoride, on a cyclopropane-containing scaffold, as in 2-Cyclopropylethane-1-sulfonyl fluoride, opens up new avenues for the synthesis of novel and diverse molecular entities.

Conceptual Framework for Investigating this compound in Academic Research

The investigation of this compound in an academic research setting can be structured around a multifaceted conceptual framework that leverages its unique structural features. This framework would aim to explore its synthesis, reactivity, and potential applications, drawing parallels from the established chemistry of both alkyl sulfonyl fluorides and cyclopropane-containing compounds.

A potential research framework could be organized as follows:

Synthesis and Characterization:

Development of efficient and scalable synthetic routes to this compound and its derivatives. This could involve exploring various starting materials and synthetic strategies, such as the radical fluorosulfonylation of vinylcyclopropane (B126155) or the functionalization of cyclopropylethanol.

Thorough spectroscopic and crystallographic characterization to understand its structural and electronic properties.

Exploration of Reactivity:

SuFEx Chemistry: Investigation of its reactivity as a SuFEx hub with a variety of nucleophiles (e.g., phenols, amines, thiols) to generate a library of novel cyclopropane-containing sulfonates, sulfonamides, and thioethers.

α-Functionalization: Probing the acidity of the α-protons to the sulfonyl fluoride group and exploring its utility in C-C bond-forming reactions.

Cyclopropane Ring-Opening Reactions: Investigating the potential for the sulfonyl fluoride group to influence or participate in ring-opening reactions of the cyclopropane moiety under various conditions (e.g., acidic, basic, transition-metal catalysis).

Palladium-Catalyzed Reactions: Exploring its potential as a substrate in palladium-catalyzed reactions, such as the cyclopropanation of alkenes, drawing inspiration from recent literature on other alkyl sulfonyl fluorides. chemrxiv.org

Application in Chemical Biology and Materials Science:

Design of Bioactive Molecules: Utilizing the synthesized library of derivatives for screening against various biological targets, leveraging the known propensity of cyclopropane motifs to be present in bioactive compounds.

Development of Covalent Probes: Exploring the potential of this compound as a reactive probe for identifying and labeling specific amino acid residues in proteins. nih.gov

Synthesis of Novel Polymers: Investigating its use as a monomer in the synthesis of polysulfonates or polysulfonamides with unique properties conferred by the cyclopropyl (B3062369) group.

This conceptual framework provides a roadmap for a comprehensive investigation of this compound, with the potential to uncover novel reactivity and generate molecules with interesting and potentially useful properties.

Current Research Landscape and Future Directions for Strained-Ring Alkyl Sulfonyl Fluorides

The current research landscape for strained-ring alkyl sulfonyl fluorides is an emerging and exciting area of synthetic chemistry. While research on sulfonyl fluorides, in general, has expanded rapidly, the specific focus on those containing strained rings like cyclopropanes is still in its early stages.

Recent studies have begun to explore the synthesis and reactivity of such compounds. For instance, methods for the synthesis of sulfonyl fluoride-substituted cyclopropanes have been reported, highlighting the feasibility of accessing these unique molecular scaffolds. researchgate.net Furthermore, the photocatalytic ring-opening fluorosulfonylation of strained cycloalkanols presents an intriguing approach to generate alkyl sulfonyl fluorides from cyclic precursors. researchgate.net

Future research in this area is likely to focus on several key directions:

Development of Novel Synthetic Methods: There is a need for more general and efficient methods for the synthesis of a wider variety of strained-ring alkyl sulfonyl fluorides with diverse substitution patterns.

Understanding Reactivity: A deeper mechanistic understanding of how the strained ring influences the reactivity of the sulfonyl fluoride group, and vice versa, is crucial for the rational design of new synthetic transformations.

Applications in Tandem Reactions: The unique combination of a strained ring and a reactive sulfonyl fluoride moiety could be exploited in the design of novel tandem reactions, where an initial SuFEx reaction triggers a subsequent ring-opening or rearrangement.

Exploration of Other Strained Systems: The principles learned from cyclopropane-containing sulfonyl fluorides could be extended to other strained ring systems, such as cyclobutanes and bicyclic compounds, to access an even greater diversity of chemical space.

Computational Studies: Density Functional Theory (DFT) calculations and other computational methods will play a vital role in predicting the reactivity of these novel compounds and in elucidating the mechanisms of their reactions. nih.gov

The continued exploration of strained-ring alkyl sulfonyl fluorides holds significant promise for the discovery of new reactions and the synthesis of molecules with unique properties and functions, further bridging the gap between fundamental academic research and applications in fields such as drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H9FO2S |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-cyclopropylethanesulfonyl fluoride |

InChI |

InChI=1S/C5H9FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2 |

InChI Key |

XFAMUMWJZIOOIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCS(=O)(=O)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Cyclopropylethane 1 Sulfonyl Fluoride

Retrosynthetic Analysis and Precursor Development for 2-Cyclopropylethane Scaffolds

Retrosynthetic analysis is a foundational technique in planning organic syntheses, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized starting materials. semanticscholar.orgrsc.org For 2-Cyclopropylethane-1-sulfonyl fluoride (B91410), the retrosynthetic analysis focuses on disconnecting the carbon-sulfur bond or forming the cyclopropane (B1198618) ring at a key stage. The primary goal is to identify robust synthetic pathways to key precursors, namely cyclopropylethane building blocks, and to install a suitable functional group on the ethane (B1197151) backbone that can be converted into the desired sulfonyl fluoride.

The cyclopropane ring is a strained, three-membered carbocycle that serves as a valuable building block in organic synthesis. nih.gov The synthesis of the 2-cyclopropylethane scaffold can be achieved through several established methods. Common strategies often involve the cyclopropanation of an appropriate alkene precursor or the modification of existing cyclopropyl (B3062369) derivatives.

One of the most common approaches is the [2+1] cycloaddition reaction, where a carbene or carbene-equivalent is added to an alkene. nih.gov For instance, the reaction of 4-penten-1-ol (B13828) with a carbene source, such as that generated from diazomethane (B1218177) in the presence of a rhodium catalyst, could yield (cyclopropyl)methanol, which can then be extended to the desired ethane scaffold. Another powerful method is the Michael Initiated Ring Closure (MIRC) , which is particularly useful for creating cyclopropanes from α,β-unsaturated compounds. nih.gov

Alternatively, building blocks such as cyclopropyl methyl ketone or cyclopropylacetonitrile (B1348260) can be utilized. These can undergo transformations like Wittig reactions, Grignard additions, or reductions followed by chain extension to construct the 2-cyclopropylethane skeleton. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. researchgate.net

Table 1: Selected Synthetic Strategies for Cyclopropane Ring Formation

| Method | Precursors | Reagents/Catalysts | Description |

|---|---|---|---|

| Simmons-Smith Reaction | Allylic alcohol | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) | A classic method for converting alkenes to cyclopropanes with high stereospecificity. |

| Diazomethane Cyclopropanation | Alkene | Diazomethane (CH₂N₂), Rhodium or Palladium catalyst | Involves the catalytic decomposition of diazomethane to generate a carbene for addition to a double bond. nih.gov |

| Corey-Chaykovsky Reaction | α,β-unsaturated carbonyl | Dimethylsulfoxonium methylide | A nucleophilic cyclopropanation that is effective for electron-deficient alkenes. researchgate.net |

| Kulinkovich Reaction | Ester | Grignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxide | A method to synthesize cyclopropanols from esters, which can be further functionalized. |

Once the 2-cyclopropylethane carbon scaffold is assembled, a functional group must be introduced at the terminal position to serve as a precursor for the sulfonyl fluoride. The choice of this functional group dictates the subsequent strategy for fluorosulfonylation. Common precursors include thiols, sulfonic acids (or their salts), and alkyl halides.

From Alcohols: A common and versatile precursor is 2-cyclopropylethanol. This alcohol can be synthesized by methods such as the hydroboration-oxidation of 3-cyclopropyl-1-propene or the reduction of cyclopropylacetic acid or its esters. The resulting alcohol can then be converted into other functional groups. For example, it can be transformed into an alkyl bromide (2-cyclopropylethyl bromide) using reagents like PBr₃ or CBr₄/PPh₃. This halide can then be used in radical-mediated fluorosulfonylation or converted to other precursors.

From Halides to Thiols: The alkyl halide can be converted to 2-cyclopropylethanethiol via reaction with a sulfur nucleophile like sodium thiomethoxide followed by demethylation, or more directly with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The resulting thiol is an excellent precursor for direct electrochemical fluorosulfonylation. acs.orgnih.gov

From Halides to Sulfonic Acids: The alkyl halide can also be converted to the corresponding sodium 2-cyclopropylethanesulfonate. This can be achieved through a reaction with sodium sulfite (B76179) (Na₂SO₃). The resulting sulfonate salt is a stable, readily handled solid that can be converted to the sulfonyl fluoride in a subsequent step. researchgate.netnih.gov

The development of these precursor molecules is crucial as it provides the necessary starting materials for both direct and indirect methods of sulfonyl fluoride synthesis. klinger-lab.de

Direct Fluorosulfonylation Approaches to Alkyl Sulfonyl Fluorides

Direct fluorosulfonylation methods aim to install the -SO₂F group in a single step from a relatively simple precursor, often involving the formation of a C-S bond from a C-H bond or an alkyl radical. These approaches are highly attractive for their efficiency and potential for late-stage functionalization. mdpi.com

Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides from unactivated C(sp³)-H bonds or from radical precursors like alkyl iodides. nih.govresearchgate.net These methods often rely on photoredox catalysis to generate the key alkyl radical intermediate. rsc.orgresearchgate.net

A common strategy involves the hydro-fluorosulfonylation of alkenes. For example, 3-cyclopropyl-1-propene could be subjected to a radical hydro-fluorosulfonylation protocol. This reaction typically uses a fluorosulfonyl radical precursor, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, in the presence of a photocatalyst and a hydrogen atom source. nih.govresearchgate.net This approach provides a direct route to aliphatic sulfonyl fluorides from simple alkenes. nih.gov

Another radical-based approach involves the reaction of an alkyl precursor, such as 2-cyclopropylethyl iodide, with a source of sulfur dioxide (like DABSO, the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and a fluoride source under photoredox conditions. nih.gov The reaction proceeds via an alkyl radical which is trapped by SO₂, followed by fluorination to yield the final product.

Table 2: Examples of Radical-Mediated Fluorosulfonylation

| Method | Radical Precursor | SO₂F Source | Conditions | Key Features |

|---|---|---|---|---|

| Hydro-fluorosulfonylation of Alkenes | Unactivated Alkenes | FABI salts | Visible light, photocatalyst (e.g., Ir or Ru complex), H-atom donor | Direct conversion of alkenes to alkyl sulfonyl fluorides. nih.govresearchgate.net |

| Decarboxylative Fluorosulfonylation | Carboxylic Acids | SO₂ + NFSI | Visible light, photocatalyst | Utilizes abundant carboxylic acids as radical precursors. |

| From Alkyl Halides | Alkyl Iodides/Bromides | DABSO + KHF₂ | Visible light, organophotocatalyst | Allows for fluorosulfonylation of readily available alkyl halides. nih.gov |

Electrochemical synthesis offers a mild and environmentally friendly alternative to traditional methods that often require harsh oxidants. acs.orgnih.gov Anodic oxidation can be used to directly convert thiols or disulfides into sulfonyl fluorides. rsc.org

For the synthesis of 2-Cyclopropylethane-1-sulfonyl fluoride, the key precursor would be 2-cyclopropylethanethiol. This thiol can be subjected to electrochemical oxidation in the presence of a fluoride source, such as potassium fluoride (KF). acs.org The reaction is typically carried out in a biphasic solvent system using inexpensive graphite (B72142) and stainless steel electrodes, avoiding the need for any additional chemical oxidants or catalysts. acs.orgnih.gov This method is noted for its broad substrate scope, tolerating a variety of functional groups. acs.org Control experiments suggest the involvement of radical intermediates in the electrochemical process. nih.gov

Other sulfur-containing precursors like sulfonyl hydrazides and sulfinates can also be converted to sulfonyl fluorides using electrochemical approaches, often employing fluoride sources like Et₃N·3HF. rsc.orgresearchgate.net

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides

| Precursor | Fluoride Source | Electrode Material | Conditions | Isolated Yield Range |

|---|---|---|---|---|

| Thiols/Disulfides | Potassium Fluoride (KF) | Graphite/Stainless Steel | Constant current, biphasic solvent (e.g., CH₃CN/HCl) | 19–96% acs.org |

| Sulfonyl Hydrazides | Et₃N·3HF | Platinum/Graphite | Constant current, CH₂Cl₂/DMSO, n-Bu₄NI as redox catalyst | Good yields reported rsc.org |

| Sulfinic Salts | Et₃N·HF | Not specified | Anodic oxidation | Moderate to high yields rsc.org |

Indirect Conversion Strategies for this compound

Indirect methods involve the synthesis of a stable sulfur-containing intermediate, such as a sulfonyl chloride or a sulfonic acid, which is then converted to the sulfonyl fluoride in a separate step. mdpi.comresearchgate.net These multi-step routes are often highly reliable and utilize well-established chemical transformations.

The most traditional route to sulfonyl fluorides involves the halogen exchange of a corresponding sulfonyl chloride. mdpi.com The synthesis of 2-cyclopropylethanesulfonyl chloride would be the first step. This can be achieved by the oxidative chlorination of 2-cyclopropylethanethiol using reagents like chlorine gas or sodium hypochlorite. ccspublishing.org.cn The resulting sulfonyl chloride is then treated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield this compound. ccspublishing.org.cnmdpi.com The use of a phase-transfer catalyst, like 18-crown-6 (B118740), can facilitate this exchange reaction. nih.gov

Alternatively, sulfonic acids or their salts can serve as precursors. researchgate.net Sodium 2-cyclopropylethanesulfonate, prepared as described in section 2.1.2, can be converted to the sulfonyl fluoride in a one-pot, two-step procedure. nih.govnih.gov This process typically involves an initial conversion to the sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as KHF₂. nih.gov More direct deoxyfluorination methods using reagents like Xtalfluor-E® have also been developed to convert sulfonic acids directly to sulfonyl fluorides under mild conditions. researchgate.netnih.gov

Other precursors such as sulfonamides and sulfonyl hydrazides can also be transformed into sulfonyl fluorides. ccspublishing.org.cnmdpi.comrsc.org For example, primary sulfonamides can be activated with a pyrylium (B1242799) salt and then converted to the sulfonyl fluoride with KF. ccspublishing.org.cn

Table 4: Common Indirect Conversion Strategies

| Precursor | Intermediate | Key Reagents | Description |

|---|---|---|---|

| Thiol | Sulfonyl Chloride | 1. NaOCl or Cl₂2. KF or KHF₂ | Two-step process involving oxidation to the sulfonyl chloride followed by halide exchange. ccspublishing.org.cnmdpi.com |

| Sulfonic Acid/Sulfonate | Sulfonyl Chloride (in situ) | 1. Cyanuric Chloride2. KHF₂ | A one-pot conversion where the sulfonic acid is first chlorinated and then fluorinated. nih.gov |

| Sulfonic Acid | N/A | Xtalfluor-E® or SOF₂ | Direct deoxyfluorination of the sulfonic acid to the sulfonyl fluoride. researchgate.netnih.gov |

| Sulfonamide | Sulfonyl Chloride (in situ) | 1. Pyrylium salt, MgCl₂2. KF | Activation of the sulfonamide followed by in situ halide exchange. ccspublishing.org.cn |

Transformation from Sulfonic Acids or their Salts

A prevalent and direct route to sulfonyl fluorides involves the conversion of the corresponding sulfonic acids or their salts. This transformation can be achieved using various fluorinating agents. One common method involves a one-pot, two-step procedure where the sulfonic acid is first converted to the sulfonyl chloride in situ, followed by a halide exchange reaction. nih.govresearchgate.net For instance, the use of cyanuric chloride in the presence of a phase-transfer catalyst can effectively generate the sulfonyl chloride intermediate from a sulfonic acid or sulfonate salt. nih.govresearchgate.net Subsequent treatment with a fluoride source, such as potassium bifluoride (KHF₂), yields the desired sulfonyl fluoride. nih.govresearchgate.net

Recent advancements have introduced milder and more direct deoxyfluorination strategies. researchgate.net Reagents like Xtalfluor-E® have been shown to convert both aryl and alkyl sulfonic acids and their salts directly to sulfonyl fluorides under relatively mild conditions. researchgate.net Another approach utilizes thionyl fluoride (SOF₂) for the efficient conversion of sulfonic acid sodium salts to sulfonyl fluorides. researchgate.net These methods offer an advantage by avoiding the isolation of the often-reactive sulfonyl chloride intermediate.

Table 1: Comparison of Reagents for Conversion of Sulfonic Acids to Sulfonyl Fluorides

| Reagent/System | Precursor | Key Features | Reference(s) |

| Cyanuric Chloride / KHF₂ | Sulfonic Acid / Salt | One-pot, two-step process. | nih.govresearchgate.net |

| Xtalfluor-E® | Sulfonic Acid / Salt | Direct deoxyfluorination, mild conditions. | researchgate.net |

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Salt | High yields, direct conversion. | researchgate.net |

This table is for illustrative purposes and specific reaction conditions may vary.

To apply this to the synthesis of this compound, the precursor 2-cyclopropylethanesulfonic acid would be required. The synthesis of this specific sulfonic acid would likely involve the sulfonylation of a suitable 2-cyclopropylethane derivative.

Conversion from Sulfonyl Chlorides via Halide Exchange

The halide exchange reaction from a sulfonyl chloride is a robust and widely employed method for the synthesis of sulfonyl fluorides. nih.gov This approach benefits from the commercial availability or straightforward synthesis of many sulfonyl chlorides. The conversion of 2-cyclopropylethane-1-sulfonyl chloride to its corresponding fluoride would be a key step in this synthetic sequence.

Various fluoride sources can be utilized for this transformation. Potassium fluoride (KF) is a common choice, often used in the presence of a phase-transfer catalyst like 18-crown-6 to enhance its solubility and reactivity in organic solvents. nih.gov Potassium bifluoride (KHF₂) is another effective fluorinating agent for this purpose. nih.gov The reaction conditions are generally mild and the yields are often high. nih.gov A simple and efficient method for this direct chloride/fluoride exchange utilizes potassium fluoride in a water/acetone biphasic mixture, providing a broad range of sulfonyl fluorides in high yields. nih.gov

Table 2: Fluoride Sources for Halide Exchange of Sulfonyl Chlorides

| Fluoride Source | Typical Conditions | Advantages | Reference(s) |

| KF / 18-crown-6 | Acetonitrile, room temperature | High efficiency for a broad range of substrates. | nih.gov |

| KHF₂ | Biphasic solvent systems | Effective and readily available. | nih.gov |

| KF in Water/Acetone | Biphasic mixture | Mild conditions, simple workup. | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

The precursor, 2-cyclopropylethane-1-sulfonyl chloride, could potentially be synthesized by the oxidative chlorination of 2-cyclopropylethanethiol or a related sulfur compound.

Synthesis from Sulfonamides

An alternative pathway to sulfonyl fluorides is through the conversion of sulfonamides. nih.govmdpi.com This method is particularly useful for late-stage functionalization of complex molecules. A recently developed protocol involves the activation of primary sulfonamides with a pyrylium tetrafluoroborate (B81430) salt and magnesium chloride to form the sulfonyl chloride in situ. nih.govnih.gov This intermediate is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride. nih.govnih.gov

This transformation is valued for its high chemoselectivity towards the amino group of the sulfonamide, allowing for the synthesis of sulfonyl fluorides in molecules with various other functional groups. nih.govnih.gov The synthesis of 2-cyclopropylethane-1-sulfonamide (B2489308) would be the necessary starting material for this approach.

Stereoselective Synthesis of this compound and its Chiral Analogs

The synthesis of chiral analogs of this compound requires precise control over the stereochemistry of the cyclopropane ring and the ethane linker.

Enantioselective Control in Cyclopropanation and Subsequent Functionalization

The enantioselective construction of the cyclopropane ring is a cornerstone of modern organic synthesis. Catalytic asymmetric cyclopropanation of alkenes is a powerful tool to achieve this. nih.gov For the synthesis of chiral this compound, an enantioselective cyclopropanation of a suitable alkene precursor would be a key step. For example, the reaction of an alkene with a diazo compound in the presence of a chiral catalyst, such as those based on rhodium or copper with chiral ligands, can afford enantiomerically enriched cyclopropanes. google.com

Alternatively, biocatalytic approaches using engineered enzymes are emerging as highly effective methods for stereoselective cyclopropanation. google.comresearchgate.net

Once the chiral cyclopropane is formed, subsequent functionalization of a side chain would be necessary to introduce the ethanesulfonyl fluoride moiety without racemization.

Diastereoselective Approaches in Forming the Ethane Linker

When the cyclopropane ring is already substituted, the introduction of the two-carbon ethane linker must be controlled to achieve the desired diastereoselectivity. This can be accomplished through various stereoselective reactions. For instance, a conjugate addition of a cyclopropylmethyl organometallic reagent to an acceptor bearing the sulfonyl fluoride precursor could be a viable strategy. The stereochemical outcome of such additions can often be influenced by the choice of reagents, catalysts, and reaction conditions.

Furthermore, diastereoselectivity can be achieved during the cyclopropanation of an alkene that already contains a chiral center in the side chain destined to become the ethane linker. The existing stereocenter can direct the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of water as a solvent is a key aspect of green chemistry. wiley-vch.de Recent methods for the synthesis of sulfonyl fluorides have been developed in aqueous media, reducing the reliance on volatile organic solvents. wiley-vch.de For example, the conjugate addition of sodium sulfite to ethenesulfonyl fluoride in water provides a green route to β-sulfonyl aliphatic sulfonyl fluorides. wiley-vch.de

Furthermore, the development of catalytic methods, as opposed to stoichiometric reagents, is a central tenet of green chemistry. The use of catalytic amounts of phase-transfer catalysts or metal catalysts for the synthesis of precursors and the final product minimizes waste. nih.govnih.gov

Another green approach involves the use of safer and more readily available starting materials. For instance, a recently developed method allows for the conversion of thiols and disulfides, which are often more accessible and less hazardous than their corresponding sulfonyl chlorides, into sulfonyl fluorides using a safe and low-cost reagent system. This process generates non-toxic salts as by-products, significantly reducing the environmental impact.

The principles of atom economy can also be addressed by designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contribute to this goal by reducing the need for intermediate purification steps, thereby saving solvents and energy. nih.govresearchgate.net

Applications of 2 Cyclopropylethane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Formation of Sulfonamide and Sulfonate Derivatives for Library Synthesis

2-Cyclopropylethane-1-sulfonyl fluoride (B91410) is an excellent electrophile for reactions with nitrogen and oxygen nucleophiles to generate corresponding sulfonamides and sulfonate esters. This reactivity is particularly valuable in the context of library synthesis for drug discovery and chemical biology. Compared to their more reactive sulfonyl chloride counterparts, aliphatic sulfonyl fluorides like 2-Cyclopropylethane-1-sulfonyl fluoride offer superior stability, allowing them to be compatible with a wider range of functional groups and purification techniques. researchgate.net

The synthesis of sulfonamides is typically achieved by reacting the sulfonyl fluoride with primary or secondary amines. Similarly, sulfonate esters are formed through reaction with alcohols or phenols. researchgate.net These reactions can often be facilitated by catalysts or bases to activate the sulfonyl fluoride group. researchgate.netresearchgate.net The robustness and predictable reactivity of this scaffold make it an ideal component for constructing diverse libraries of sulfonamide and sulfonate-containing molecules for high-throughput screening. researchgate.net

| Reaction Type | Nucleophile | Product Class | Representative Reaction |

| Sulfonamidation | Primary/Secondary Amine (R¹R²NH) | Sulfonamide | c-C₃H₅CH₂CH₂SO₂F + R¹R²NH → c-C₃H₅CH₂CH₂SO₂NR¹R² + HF |

| Sulfonylation | Alcohol/Phenol (R³OH) | Sulfonate Ester | c-C₃H₅CH₂CH₂SO₂F + R³OH → c-C₃H₅CH₂CH₂SO₂OR³ + HF |

Use as a Building Block in Complex Molecule Construction

The distinct structural features of this compound make it a valuable building block for synthesizing intricate molecular architectures. The combination of a flexible ethyl chain, a rigid cyclopropyl (B3062369) group, and a reactive sulfonyl fluoride handle provides chemists with multiple avenues for molecular elaboration.

The sulfonyl fluoride group is exceptionally stable and can endure a variety of synthetic conditions, which makes it suitable for inclusion in multi-step syntheses of complex molecules. ccspublishing.org.cnrhhz.net This stability allows for the strategic incorporation of the 2-cyclopropylethylsulfonyl moiety into a linear precursor, which can then be subjected to macrocyclization in a later step. The reaction to form the macrocycle could involve the sulfonyl fluoride group itself, for instance, through an intramolecular reaction with a distal nucleophile to form a cyclic sulfonamide or sulfonate. The use of sulfonyl fluoride electrophiles in solid-phase synthesis strategies has been developed to generate libraries of complex macrocycles. nih.gov

The cyclopropyl group of this compound can play a crucial role in the construction of spirocyclic and fused-ring systems. Cyclopropanes are known to participate in a variety of ring-opening and rearrangement reactions, which can be exploited to build larger, more complex carbocyclic or heterocyclic frameworks. For example, a substrate-dependent chemoselective cyclization of N-sulfonyl ketimines with unsaturated sulfonyl fluorides can lead to the formation of trans-cyclopropane scaffolds. nih.gov While specific applications involving this compound are not extensively documented, its structure is amenable to synthetic strategies where the cyclopropyl ring acts as a linchpin or precursor in the formation of spiro-fused structures.

Role as a Synthetic Handle for Further Functionalization and Diversification

The sulfonyl fluoride group is an exemplary synthetic handle due to its unique "stability-reactivity" balance. researchgate.netccspublishing.org.cn It is inert to a wide range of reagents and conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the -SO₂F group. This latent reactivity can be "unlocked" under specific conditions to allow for late-stage functionalization. rhhz.net

This property is highly advantageous in medicinal chemistry and materials science, where the introduction of a sulfonyl-linked moiety is often desired in the final steps of a synthesis. A strategy known as "Diversity Oriented Clicking" utilizes core "SuFExable" hubs that can be rapidly diversified through multiple reaction pathways. nih.gov this compound can serve as such a hub, where the core structure is first elaborated, followed by diversification through reactions of the sulfonyl fluoride group with a library of nucleophiles. nih.gov

| Feature | Description | Synthetic Advantage |

| Stability | Resistant to hydrolysis, reduction, and many standard organic reaction conditions. ccspublishing.org.cnsigmaaldrich.com | Allows the -SO₂F group to be carried through multiple synthetic steps. |

| Latent Reactivity | Can be activated to react with nucleophiles (e.g., amines, phenols) under specific conditions. enamine.netrhhz.net | Enables late-stage functionalization and diversification of complex molecules. |

| Orthogonality | Reactivity is orthogonal to many other common functional groups and click reactions. rhhz.net | Permits selective modification in the presence of other reactive sites. |

Deployment in Directed Assembly and SuFEx Click Chemistry Beyond Simple Linkages

This compound is an ideal reagent for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. researchgate.netsigmaaldrich.com SuFEx provides a reliable method for creating robust covalent linkages between molecular building blocks. sigmaaldrich.commdpi.com As an aliphatic sulfonyl fluoride, it serves as an excellent SuFEx agent due to its moderate reactivity and tolerance of many functional groups. enamine.netenamine.net

In this context, this compound acts as a "connective hub" that can link to other molecules containing suitable nucleophiles, such as silyl (B83357) ethers or amines, to form sulfonate or sulfonamide bonds, respectively. sigmaaldrich.comnih.gov The reaction is characterized by its high efficiency, operational simplicity, and broad scope, making it a powerful tool for modular synthesis. sigmaaldrich.comnih.gov This "connective" chemistry finds broad utility in chemical synthesis, materials science, and chemical biology for the assembly of complex functional systems. sigmaaldrich.com

Precursor for Functional Materials with Sulfur-Containing Linkages (Synthesis Focus)

The reliable and efficient nature of the SuFEx reaction makes this compound a valuable precursor for the synthesis of advanced functional materials, particularly polymers containing sulfonate or sulfonamide linkages. ccspublishing.org.cnrhhz.net Polysulfonates and polysulfamides are classes of polymers known for their potential as high-impact engineering thermoplastics and materials for films and coatings. nih.gov

The synthesis of these materials can be achieved through a step-growth polycondensation reaction. For example, a bifunctional monomer derived from this compound could be reacted with a bis-phenol (as a silyl ether) or a diamine to form a polysulfonate or polysulfonamide, respectively. nih.govresearchgate.net The SuFEx-based polymerization process exhibits excellent efficiency and functional group tolerance, allowing for the creation of polymers with diverse side-chain functionalities that are not compromised during the formation of the polymer backbone. rhhz.netnih.gov The inclusion of the cyclopropyl group in the polymer backbone or as a pendant group could impart unique physical or chemical properties to the final material.

Advanced Characterization and Computational Studies of 2 Cyclopropylethane 1 Sulfonyl Fluoride

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopy is indispensable for the unambiguous structural determination and conformational analysis of 2-Cyclopropylethane-1-sulfonyl fluoride (B91410). A combination of advanced Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry allows for a detailed characterization of the molecule.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organofluorine compounds. nih.govnumberanalytics.comrsc.org For 2-Cyclopropylethane-1-sulfonyl fluoride, a suite of advanced NMR experiments is required to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish through-bond and through-space correlations.

¹⁹F NMR is particularly valuable due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. rsc.org A single resonance is expected for the fluorine atom in the sulfonyl fluoride group (-SO₂F). Its chemical shift and coupling constants to adjacent protons provide critical information about the local electronic environment. pdx.edu

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, clearly identifying the protons on the cyclopropyl (B3062369) ring and the ethyl chain, and their connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals for the cyclopropyl and ethyl moieties.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between the fluorine atom and protons within the molecule, offering insights into the preferred conformation of the ethylsulfonyl fluoride chain relative to the cyclopropyl ring.

The table below summarizes the expected NMR data based on typical values for similar structural motifs.

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Correlations/Couplings |

| ¹H | 1D ¹H NMR, COSY | 0.1-0.5 (cyclopropyl CH₂), 0.5-1.0 (cyclopropyl CH), 1.5-2.0 (-CH₂-), 3.0-3.5 (-CH₂SO₂F) | Scalar coupling (J-coupling) would be observed between geminal and vicinal protons on the cyclopropyl ring and the ethyl chain. |

| ¹³C | ¹³C NMR, HSQC, HMBC | 5-15 (cyclopropyl CH₂), 10-20 (cyclopropyl CH), 25-35 (-CH₂-), 50-60 (-CH₂SO₂F) | HSQC would correlate proton and carbon signals. HMBC would show long-range couplings, for instance, from the -CH₂SO₂F protons to the adjacent CH₂ carbon and from the cyclopropyl protons to the ethyl chain carbons. |

| ¹⁹F | ¹⁹F NMR | 30-70 (R-SO₂F) | Coupling to the adjacent methylene (B1212753) protons (³JHF) would be observed, typically in the range of 1-5 Hz. This provides direct evidence for the -CH₂SO₂F moiety. pdx.edu |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. aip.orgcapes.gov.braip.org For this compound, these methods are excellent for confirming the presence of the key sulfonyl fluoride and cyclopropyl groups.

The sulfonyl fluoride group (-SO₂F) has strong, characteristic absorption bands in the IR spectrum. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are particularly intense and diagnostic. The S-F stretching vibration also gives rise to a distinct band.

The cyclopropyl ring possesses unique vibrational modes due to its strained, three-membered ring structure. aip.orgbluffton.edu The C-H stretching vibrations of the cyclopropyl group typically appear at higher wavenumbers than those of unstrained alkanes. Ring deformation or "breathing" modes are also characteristic and can be observed in both IR and Raman spectra.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectrum | Intensity |

| Cyclopropyl C-H | Stretching | 3000 - 3100 | IR, Raman | Medium |

| Alkyl C-H | Stretching | 2850 - 2960 | IR, Raman | Strong |

| S=O | Asymmetric Stretching (νas) | 1400 - 1450 | IR | Strong |

| S=O | Symmetric Stretching (νs) | 1180 - 1220 | IR | Strong |

| S-F | Stretching | 800 - 880 | IR | Strong |

| Cyclopropyl Ring | Ring Deformation | 1000 - 1050 | IR, Raman | Medium |

Table 2: Characteristic Vibrational Frequencies for this compound.

By analyzing the vibrational spectra, particularly at low temperatures, it may be possible to identify different conformers of the molecule arising from rotation around the C-C and C-S single bonds.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Intermediates

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. numberanalytics.comacs.org For this compound (C₅H₉FO₂S), HRMS would provide an accurate mass measurement, confirming its molecular formula. This technique is crucial for distinguishing the target compound from other species with the same nominal mass.

Analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope (natural abundance ~4.2%), provides further confirmation of the presence of a sulfur atom in the molecule. The M+2 peak, corresponding to the ³⁴S isotopologue, would be observed at a characteristic intensity relative to the monoisotopic M peak.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. numberanalytics.com By analyzing the fragmentation pattern of the molecular ion of this compound, one can deduce its connectivity. Expected fragmentation pathways would include:

Loss of the fluorine atom (-F).

Loss of the sulfonyl fluoride group (-SO₂F).

Cleavage of the ethyl chain.

Opening or fragmentation of the cyclopropyl ring.

This detailed fragmentation analysis helps to piece together the molecular structure and can be used to identify reaction intermediates or degradation products in complex mixtures. pfasolutions.org

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that are difficult or impossible to measure directly. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. researchgate.netacs.org For this compound, DFT calculations, often using a basis set like 6-311G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would provide precise structural parameters for the cyclopropyl ring and the conformation of the sulfonyl fluoride side chain.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the molecule. These calculated frequencies can be compared with experimental data to confirm spectral assignments and validate the accuracy of the computational model.

Determine Conformational Energetics: Investigate the relative energies of different rotational isomers (conformers). By mapping the potential energy surface as a function of key dihedral angles, the most stable conformer and the energy barriers to rotation can be identified.

Quantum Chemical Analysis of Bond Cleavage and Formation Processes

Quantum chemical methods, including DFT, are instrumental in studying chemical reactivity. mdpi.comnih.gov The sulfonyl fluoride moiety is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, known for its stability and specific reactivity with certain nucleophiles. acs.orgnih.govresearchgate.net

Computational analysis can be used to investigate the mechanisms of reactions involving this compound. This includes:

Mapping Reaction Pathways: Calculating the energy profile for the reaction of the sulfonyl fluoride with a nucleophile (e.g., an amine or a tyrosine residue). This involves locating the transition state structure and calculating the activation energy barrier, which provides a quantitative measure of the reaction rate. researchgate.net

Analyzing Bond Properties: Investigating the nature of the sulfur-fluorine (S-F) bond. Calculations of bond dissociation energy and analysis of the molecular orbitals can explain the stability of the S-F bond and the conditions under which it can be cleaved. acs.org

Predicting Reactivity: Using calculated electronic properties such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies to predict where and how the molecule will react. The sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it the primary site for nucleophilic attack.

These computational studies provide a molecular-level understanding of the factors governing the stability and reactivity of this compound, guiding its potential use in areas like chemical biology and materials science. enamine.net

Molecular Dynamics Simulations of Conformational Space and Solvent Effects

No molecular dynamics simulation studies detailing the conformational landscape or the influence of various solvents on the structure and dynamics of this compound have been reported. Such studies would be valuable for understanding the flexibility of the cyclopropylethane moiety and its interaction with the sulfonyl fluoride group in different environments.

Crystallographic Studies of Derivatives for Precise Stereochemical Assignment and Intermolecular Interactions

There are no published crystallographic studies of this compound or its derivatives. X-ray crystallography would provide definitive information on its three-dimensional structure, stereochemistry, and the nature of intermolecular interactions in the solid state. This empirical data is crucial for a complete understanding of the compound's properties.

Future Research Directions and Theoretical Perspectives for 2 Cyclopropylethane 1 Sulfonyl Fluoride

Exploration of Unconventional Reactivity Modes for Alkyl Sulfonyl Fluorides

While the reactivity of aryl sulfonyl fluorides is well-documented, particularly in the context of SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, the reactivity of their alkyl counterparts, such as 2-cyclopropylethane-1-sulfonyl fluoride, remains less explored. Future research should focus on moving beyond their role as simple electrophiles.

One promising avenue is their use as ambiphilic reagents in transition metal catalysis. Recent studies have shown that alkyl sulfonyl fluorides can act as both a pronucleophile and an internal oxidant in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this context, the sulfonyl fluoride group serves a dual role: it acidifies the α-proton, facilitating the formation of a nucleophile, and it acts as an oxidant in the catalytic cycle. chemrxiv.orgchemrxiv.org Investigating the ambiphilic nature of this compound in similar catalytic cycles could lead to novel carbon-carbon bond-forming reactions.

Another area of interest is the exploration of radical-mediated transformations . The generation of FSO2 radicals under photoredox conditions has been shown to enable the radical fluorosulfonylation of alkenes, providing access to alkenyl sulfonyl fluorides. researchgate.net Applying such photoredox strategies to this compound could unveil new pathways for functionalization, potentially involving the cyclopropyl (B3062369) ring or the ethyl linker. The stability and reactivity of the resulting radical intermediates would be a key focus of such studies.

| Reactivity Mode | Description | Potential Application for this compound |

| Ambiphilic Reactivity | The molecule acts as both a nucleophile (after deprotonation) and an internal oxidant. chemrxiv.orgchemrxiv.org | Palladium-catalyzed reactions for the synthesis of complex cyclopropane-containing molecules. chemrxiv.org |

| Radical Fluorosulfonylation | Generation of sulfonyl radicals under photoredox conditions for addition to unsaturated bonds. researchgate.net | Novel functionalization of the ethyl backbone or reaction with other molecules. |

| SuFEx Click Chemistry | Use as a connective hub in Sulfur(VI) Fluoride Exchange reactions. researchgate.netmerckmillipore.com | Modular synthesis of complex molecules by linking to various nucleophiles. |

Development of Novel Catalytic Systems for its Transformations

The development of new catalytic systems is crucial for unlocking the synthetic potential of this compound. While palladium catalysis has shown promise for transformations of alkyl sulfonyl fluorides, chemrxiv.orgchemrxiv.org there is considerable scope for exploring other transition metals and catalytic platforms.

Transition-metal catalysis beyond palladium, for instance using copper or rhodium, could offer complementary reactivity and selectivity. Rhodium(III)-catalyzed oxidative coupling has been successfully used for the synthesis of 2-aryl ethenesulfonyl fluorides from ethenesulfonyl fluoride (ESF). researchgate.net Adapting such C-H activation strategies to this compound could enable direct functionalization of the molecule.

Furthermore, the fields of photoredox and electrocatalysis are rapidly providing new tools for organic synthesis. merckmillipore.com These methods allow for the generation of reactive intermediates under mild conditions. An electrochemical approach for the oxidative coupling of thiols and potassium fluoride has been developed to synthesize sulfonyl fluorides, highlighting the potential of electrochemistry in this area. researchgate.net Developing photoredox or electrochemical methods for the transformation of this compound could lead to more sustainable and efficient synthetic routes.

| Catalytic Strategy | Catalyst Type | Potential Transformation |

| Transition-Metal Catalysis | Palladium(II), Copper, Rhodium(III) | Cross-coupling, C-H activation, Cyclopropanation. chemrxiv.orgresearchgate.net |

| Photoredox Catalysis | Photosensitizers (e.g., Iridium, Ruthenium complexes) | Generation of sulfonyl radicals for addition reactions. researchgate.netmerckmillipore.com |

| Electrocatalysis | Graphite (B72142) anode, Stainless-steel cathode | Oxidative coupling and other redox-neutral transformations. researchgate.net |

| Organocatalysis | Amines, Phosphines | Nucleophilic activation for SuFEx-type reactions. merckmillipore.com |

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis and reactions of this compound into automated and flow chemistry platforms represents a significant step towards improving efficiency, safety, and scalability. Flow chemistry, in particular, offers advantages for handling potentially hazardous reagents and for precise control over reaction parameters. durham.ac.ukmdpi.com

Recent research has demonstrated the feasibility of synthesizing sulfonyl fluorides in flow. An electrochemical method for the oxidative coupling of thiols and potassium fluoride was successfully implemented in a flow reactor, achieving high yields in short residence times compared to batch processes. researchgate.net This approach could be adapted for the synthesis of this compound.

Furthermore, multi-step syntheses involving sulfonyl fluorides are being developed in flow systems. "Assembly line" synthesis in flow has been used for library synthesis, incorporating sulfonamide formation from sulfonyl fluorides as one of the steps. chemrxiv.org Integrating this compound into such automated platforms would enable the rapid generation of libraries of derivatives for screening in drug discovery and materials science. durham.ac.ukchemrxiv.org

Design of Next-Generation Cyclopropane-Containing Sulfonyl Fluoride Reagents

The unique properties of the cyclopropane (B1198618) ring and the sulfonyl fluoride group can be harnessed to design new reagents with tailored reactivity. Future research should focus on creating a toolbox of cyclopropane-containing sulfonyl fluoride reagents for various applications.

One approach is to use the principles of Diversity Oriented Clicking (DOC) . This strategy uses core "SuFExable" hubs that can be diversified through multiple reaction pathways. nih.gov By analogy to 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which are used as connective hubs, this compound could serve as a scaffold for creating new reagents. nih.gov For example, functional groups could be introduced onto the cyclopropane ring or the ethyl backbone to modulate reactivity and to allow for further diversification.

The design of fluorinated cyclopropane derivatives is another area of interest, as fluorine substitution can significantly impact the biological and physicochemical properties of molecules. nih.gov The synthesis of fluorinated cyclopropyl nucleosides has been reported, demonstrating the feasibility of incorporating fluorine into this structural motif. nih.gov Designing next-generation reagents that combine a fluorinated cyclopropane ring with a sulfonyl fluoride group could lead to novel probes for chemical biology and drug candidates. nih.govnih.gov

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into reaction mechanisms, transition states, and selectivity.

Recent studies have successfully used DFT to elucidate the mechanisms of reactions involving sulfonyl fluorides. For example, DFT calculations have been used to understand the stepwise [2+2] cycloaddition of ethene-1,1-disulfonyl difluoride and to investigate the turnover-limiting and diastereoselectivity-determining step in the palladium(II)-catalyzed cyclopropanation using alkyl sulfonyl fluorides. chemrxiv.orgnih.gov

Future theoretical work on this compound could focus on:

Modeling reaction pathways: Predicting the feasibility and outcomes of proposed unconventional reactions, such as radical additions or novel catalytic transformations.

Understanding conformational effects: Analyzing how the conformation of the cyclopropylethyl group influences the reactivity of the sulfonyl fluoride.

Predicting spectroscopic properties: Aiding in the characterization of new compounds and intermediates.

Designing new catalysts: Simulating the interaction of the molecule with different catalytic systems to guide the development of more efficient and selective catalysts.

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. chemrxiv.orgnih.gov | Identification of transition states, intermediates, and rate-determining steps. chemrxiv.org |

| Molecular Dynamics (MD) | Simulation of conformational preferences in solution. | Understanding the influence of solvent and temperature on reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and charge distribution. | Elucidation of electronic effects of the cyclopropyl group on the sulfonyl fluoride. |

Application in the Synthesis of Optically Active Cyclopropyl Compounds via Sulfonyl Fluoride Intermediates

The synthesis of enantiomerically pure cyclopropane-containing compounds is of great importance, as the stereochemistry of the cyclopropane ring often plays a crucial role in biological activity. wpmucdn.com Future research should explore the use of this compound and related compounds in stereoselective synthesis.

The palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides has been shown to proceed with high diastereoselectivity, affording cis-substituted cyclopropanes. chemrxiv.org A key future direction would be to develop an enantioselective version of this reaction, likely through the use of chiral ligands on the palladium catalyst. This would provide a direct route to optically active cyclopropanes functionalized with a sulfonyl group.

Biocatalysis offers another powerful approach for stereoselective synthesis. wpmucdn.com While direct enzymatic transformations of this compound may be challenging, it could serve as a precursor to substrates for enzymatic reactions. For instance, it could be converted into a derivative that is accepted by an enzyme capable of performing a stereoselective transformation on the cyclopropane ring or a neighboring functional group. wpmucdn.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.